1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as AMIMTFSI, is an ionic liquid . It has an empirical formula of C9H11F6N3O4S2 and a molecular weight of 403.32 . It is typically available in liquid form .
Synthesis Analysis
AMIMTFSI can be prepared by reacting 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions .Molecular Structure Analysis
The molecular structure and interactions of AMIMTFSI have been studied using ab initio methods at the density functional theory (DFT) . These studies provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .Chemical Reactions Analysis
While specific chemical reactions involving AMIMTFSI are not detailed in the search results, it’s known that ionic liquids like AMIMTFSI are often used in various chemical processes due to their unique properties .Physical And Chemical Properties Analysis
AMIMTFSI is a liquid with an assay of ≥98.5% (HPLC). It has ≤1% water impurities . The SMILES string for AMIMTFSI isC[n+]1ccn(CC=C)c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
.
Scientific Research Applications
Battery Electrolytes
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (AMIM-Tf2N) has been identified as a promising candidate for lithium-ion battery electrolytes. Its large diffusion coefficient and wide temperature range of stability enhance its suitability in battery applications (Sundari et al., 2022).
Supercapacitor Electrolytes
AMIM-Tf2N, when mixed with other ionic liquids, demonstrates excellent thermal properties and a wide electrochemical window, making it suitable for use in supercapacitors. These supercapacitors can operate in a large temperature range, from -70 °C to 80 °C, maintaining stability and efficiency (Newell et al., 2018).
Microextraction Techniques
AMIM-Tf2N has been utilized in novel "frozen" ionic liquid-based microextraction methods. This application is beneficial for the extraction of dichlorodiphenyltrichloroethane and its main metabolites, offering low limits of detection and high precision (Pang et al., 2017).
Liquid Crystals
This ionic liquid has been investigated for its behavior in liquid crystalline states. It forms lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).
Solvent in Separation Processes
AMIM-Tf2N shows potential as a solvent in the separation of azeotropic mixtures. It has been used to study liquid-liquid equilibrium data in mixtures, showcasing its ability to separate components like ethanol from heptane (Seoane et al., 2012).
Quantum Energy Storage
Innovative research has explored the encapsulation of AMIM-Tf2N in dielectric porous clathrates for quantum energy storage. This application could lead to advancements in quantum accumulators (Chabecki, 2022).
Free Radical Reactions
AMIM-Tf2N has been investigated for its role in promoting free radical reactions, specifically in the oxidation depolymerization of lignin, an important process in biomass conversion (Yang et al., 2015).
Polymer Electrolytes
The ionic liquid is also being studied for its plasticizing effect in cellulose acetate-based polymer electrolytes. It has shown promising results in improving stability and disrupting crystallinity (Ramesh et al., 2012).
Safety And Hazards
AMIMTFSI is classified as an eye irritant (Category 2) according to REGULATION (EC) No 1272/2008 . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, they should be removed. Continue rinsing .
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWATGUEVQTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746373 | |
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
655249-87-9 | |
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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